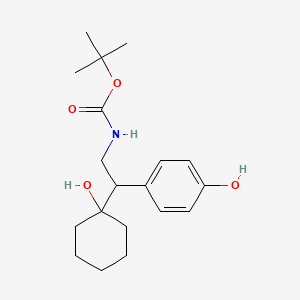

N-(Trifluoroacetamido)daunosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several methodologies for the synthesis of N-(Trifluoroacetamido)daunosamine have been developed. Notably, Nagumo et al. (1995) formally synthesized N-Trifluoroacetyl-L-daunosamine from methyl sorbate based on enzymatic chiral induction and diastereoselective addition reactions (Nagumo et al., 1995). Pelyvás et al. (1986) described a simple and efficient route to synthesize N-trifluoroacetyl-L-daunosamine and its analogs, showcasing the versatility in synthetic approaches (Pelyvás et al., 1986).

Aplicaciones Científicas De Investigación

Synthesis from Achiral Precursors : N-Trifluoroacetyl-L-acosamine and N-Trifluoroacetyl-L-daunosamine were synthesized from an achiral precursor, methyl sorbate, based on enzymatic chiral induction and diastereoselective addition reactions (Nagumo, Umezawa, Akiyama, & Akita, 1995).

Derivative Synthesis : Research has been conducted on synthesizing derivatives of N-(Trifluoroacetamido)daunosamine, such as (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, starting from 2-amino-2-deoxy-D-glucose (Baer & Jaworska-Sobiesiak, 1985).

Synthesis Pathways : Various synthesis pathways have been explored for producing N-(Trifluoroacetamido)daunosamine derivatives, such as Methyl 3-trifluoroacetamido-2,3-dideoxy-α-L-lyxo-hexopyranoside (Daley, Roger, & Monneret, 1997).

Efficient Synthesis Routes : Studies have described simple and efficient routes to synthesize N-(Trifluoroacetamido)daunosamine and its analogues, highlighting the importance of stereoselective reduction and trifluoroacetylation (Pelyvás, Hasegawa, & Whistler, 1986).

Application in Drug Intercalation : Research has shown that N-(trifluoroacetyl) doxorubicin, a derivative of doxorubicin which contains daunosamine, can intercalate with DNA, suggesting potential applications in antitumor drug development (Agudelo, Bourassa, Bérubé, & Tajmir-Riahi, 2014).

Antitumor Activity : Daunosamine derivatives have been synthesized and evaluated for their antitumor activity, emphasizing the role of daunosamine in the development of anthracycline antibiotics (Horton, Priebe, Sznaidman, & Varela, 1993).

Potential in Cancer Treatment : Daunomycin, an antibiotic in the anthracycline group containing daunosamine, has been evaluated for its effectiveness in treating neoplastic diseases, particularly childhood leukemia (Tan, Tasaka, Yu, Murphy, & Karnofsky, 1967).

Mecanismo De Acción

Target of Action

N-(Trifluoroacetamido)daunosamine is an intermediate in the production of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . The primary target of Daunorubicin is DNA, where it intercalates between base pairs, inhibiting DNA replication and transcription.

Mode of Action

The compound’s interaction with its targets involves the trifluoroacetyl group, which is known to activate nitrogen . This activation allows for the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . The resulting changes include the unmasking of primary N-(p-toluenesulfonyl) amides .

Pharmacokinetics

It is metabolized in the liver and excreted in bile and urine .

Result of Action

The molecular and cellular effects of N-(Trifluoroacetamido)daunosamine’s action are the inhibition of DNA replication and transcription, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells, making it a useful compound in the treatment of leukemia .

Propiedades

IUPAC Name |

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSJJWJDPYHURS-SXEFJBAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trifluoroacetamido)daunosamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)